molecular formula C22H29N3O B10846723 Aminofentanyl

Aminofentanyl

Cat. No.: B10846723
M. Wt: 351.5 g/mol
InChI Key: WBHIZNRNVFOZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminofentanyl is a synthetic opioid analgesic that is structurally related to fentanyl. It is a potent compound that acts on the central nervous system to provide pain relief. This compound is known for its high affinity for opioid receptors, making it a valuable compound in medical and scientific research .

Chemical Reactions Analysis

Types of Reactions: Aminofentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Aminofentanyl exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor, in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain and increased pain tolerance. The molecular targets include G-protein-coupled receptors, which activate downstream signaling pathways to produce analgesic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which provide a balance between potency and duration of action. Its high affinity for opioid receptors makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

3-amino-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C22H29N3O/c23-15-11-22(26)25(20-9-5-2-6-10-20)21-13-17-24(18-14-21)16-12-19-7-3-1-4-8-19/h1-10,21H,11-18,23H2

InChI Key

WBHIZNRNVFOZMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCN)CCC3=CC=CC=C3

Origin of Product

United States

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